4-(2-Bromophenyl)-4-oxobutyric acid
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Overview
Description
4-(2-Bromophenyl)-4-oxobutyric acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butyric acid moiety
Scientific Research Applications
4-(2-Bromophenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-bromophenylboronic acid, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds are involved in, is a key process in the synthesis of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The products of suzuki–miyaura coupling reactions, which similar compounds participate in, can have various effects depending on their specific structures and the biochemical pathways they are involved in .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-4-oxobutyric acid typically involves the bromination of a phenyl ring followed by the introduction of a butyric acid group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a brominated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-4-oxobutyric acid: Similar structure but with the bromine atom in a different position.
4-(2-Chlorophenyl)-4-oxobutyric acid: Chlorine atom instead of bromine.
4-(2-Bromophenyl)-4-hydroxybutyric acid: Hydroxyl group instead of a ketone.
Uniqueness
4-(2-Bromophenyl)-4-oxobutyric acid is unique due to the specific positioning of the bromine atom and the ketone group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2-bromophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGQPABWDUBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645278 |
Source
|
Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-21-4 |
Source
|
Record name | 2-Bromo-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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